molecular formula C8H14Cl2N2S B1396935 N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 1332530-36-5

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1396935
CAS No.: 1332530-36-5
M. Wt: 241.18 g/mol
InChI Key: LMGMBVKLBDSCJS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The foundational chemistry underlying N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride traces its origins to the pioneering work of Hantzsch and Weber, who first described thiazole chemistry in 1887. The structural confirmation of thiazole compounds was subsequently achieved by Prop in 1889, establishing the fundamental understanding of this important heterocyclic system. The development of thiazole chemistry was further advanced through the establishment of classical synthetic methodologies, particularly the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides to generate thiazole derivatives. This synthetic approach has become a cornerstone method for producing thiazole-containing compounds and has enabled the systematic exploration of thiazole derivatives with varying substitution patterns.

The evolution of thiazole chemistry throughout the late nineteenth and early twentieth centuries provided the theoretical and practical foundation for developing more complex thiazole-containing structures. The recognition that thiazole rings could serve as key pharmacophores in biologically active molecules led to intensive research efforts focused on synthesizing novel thiazole derivatives with enhanced properties. The specific development of this compound represents a more recent advancement in this field, building upon decades of accumulated knowledge regarding thiazole chemistry and the unique properties imparted by cyclopropane ring systems. The compound's development reflects the modern medicinal chemistry approach of combining established heterocyclic motifs with novel structural elements to create compounds with potentially improved biological profiles.

Nomenclature and Chemical Identification Data

This compound possesses well-defined chemical identification parameters that enable precise characterization and differentiation from related compounds. The compound is registered under Chemical Abstracts Service number 1332530-36-5 for the dihydrochloride salt form, while the free base carries the alternate registry number 920460-40-8. The molecular formula for the dihydrochloride salt is C8H14Cl2N2S, reflecting the presence of two hydrochloride groups associated with the basic amine functionalities. The molecular weight of the dihydrochloride salt is established at 241.17 grams per mole, while the free base exhibits a molecular weight of 168.26 grams per mole.

The compound is catalogued in the Molecular Design Limited database under the identifier MFCD18071358, providing standardized reference for chemical inventory and procurement systems. The Simplified Molecular Input Line Entry System representation for the free base is recorded as Cc1cnc(CNC2CC2)s1, which encodes the complete molecular connectivity pattern. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine, with the dihydrochloride designation indicating the salt form. Alternative nomenclature variations include N-[(5-methylthiazol-2-yl)methyl]cyclopropanamine, reflecting acceptable simplified naming conventions while maintaining chemical accuracy.

Chemical Property Value
Chemical Abstracts Service Number (dihydrochloride) 1332530-36-5
Chemical Abstracts Service Number (free base) 920460-40-8
Molecular Formula (dihydrochloride) C8H14Cl2N2S
Molecular Formula (free base) C8H12N2S
Molecular Weight (dihydrochloride) 241.17 g/mol
Molecular Weight (free base) 168.26 g/mol
Molecular Design Limited Number MFCD18071358
Simplified Molecular Input Line Entry System Cc1cnc(CNC2CC2)s1

Classification in Heterocyclic Compound Taxonomy

This compound belongs to the broader classification of heterocyclic amines, specifically those incorporating thiazole ring systems within their molecular architecture. The compound falls under the category of five-membered heterocyclic compounds, as thiazole constitutes a five-membered aromatic ring containing both nitrogen and sulfur heteroatoms in a 1,3-relationship. Within the azole family of heterocycles, thiazole derivatives occupy a distinct position alongside related compounds such as imidazoles and oxazoles, distinguished by the presence of sulfur as one of the heteroatoms. The thiazole moiety exhibits significant π-electron delocalization, conferring aromatic character that influences both chemical reactivity and biological activity patterns.

The cyclopropanamine component classifies the compound as an aliphatic amine derivative, introducing additional structural complexity through the incorporation of a highly strained three-membered ring system. This dual classification reflects the compound's hybrid nature, combining aromatic heterocyclic characteristics with aliphatic amine functionality. The presence of the methyl substituent at the 5-position of the thiazole ring further categorizes this compound within the subset of substituted thiazole derivatives, which often exhibit modified electronic and steric properties compared to the parent thiazole system. The dihydrochloride salt form places the compound within the classification of organic hydrochloride salts, a common formulation approach used to enhance water solubility and chemical stability of basic nitrogen-containing compounds.

From a pharmacochemical perspective, the compound can be classified as a potential pharmaceutical building block or intermediate, given its structural features that are commonly found in biologically active molecules. The thiazole ring system is well-recognized as a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents across diverse therapeutic areas. The combination of thiazole and cyclopropanamine functionalities creates a unique structural template that may exhibit distinct biological properties, positioning this compound within the specialized category of hybrid heterocyclic compounds designed for pharmaceutical applications.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems primarily from the well-established biological properties associated with thiazole-containing compounds and the unique reactivity patterns introduced by the cyclopropanamine moiety. Thiazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, with documented activities spanning antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects. The thiazole ring's ability to participate in hydrogen bonding and π-stacking interactions with biological targets makes it a valuable pharmacophore for drug design efforts. Research has shown that thiazole-bearing compounds can modulate enzyme activity and receptor binding, influencing various signaling pathways relevant to disease mechanisms.

The incorporation of a cyclopropanamine group introduces additional dimensions to the compound's potential medicinal chemistry applications. Cyclopropane rings are known to impart unique conformational constraints and electronic properties that can enhance binding affinity and selectivity for biological targets. The strained nature of the cyclopropane ring also provides opportunities for metabolic transformations that may generate active metabolites or influence pharmacokinetic properties. Studies investigating thiazole-pyridine hybrids and other thiazole-containing heterocyclic systems have revealed significant antiproliferative activities against various cancer cell lines, suggesting that compounds like this compound may possess similar therapeutic potential.

The compound's role as a building block in pharmaceutical synthesis further enhances its significance in medicinal chemistry research. The presence of both thiazole and amine functionalities provides multiple sites for chemical modification, enabling the synthesis of compound libraries for structure-activity relationship studies. Research programs focused on optimizing thiazole derivatives have successfully identified lead compounds with enhanced potency and selectivity profiles, demonstrating the continued value of thiazole-based scaffolds in drug discovery. The specific substitution pattern present in this compound, including the methyl group at the 5-position of the thiazole ring and the cyclopropanamine substituent, creates a unique chemical space that may yield novel biological activities not observed in simpler thiazole derivatives.

Contemporary medicinal chemistry research increasingly emphasizes the development of compounds that combine multiple pharmacophoric elements to achieve improved therapeutic profiles. This compound exemplifies this approach through its integration of the thiazole heterocycle with the cyclopropanamine functionality. The compound's availability from chemical suppliers as a research-grade material facilitates its incorporation into academic and industrial drug discovery programs, supporting continued investigation of its biological properties and synthetic utility. The documented use of similar thiazole derivatives in developing compounds with anticancer, antimicrobial, and enzyme inhibitory activities suggests that this particular compound may serve as a valuable starting point for medicinal chemistry optimization efforts targeting similar therapeutic areas.

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGMBVKLBDSCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 5-Methyl-1,3-Thiazol-2-ylmethyl Intermediate

  • Thiazole Ring Construction: The thiazole core is typically synthesized by cyclization of α-haloketones with thiourea derivatives under acidic or neutral conditions. For the 5-methyl substitution, an α-haloketone bearing a methyl group at the 5-position or a suitable precursor is employed.

  • Reaction Conditions: The cyclization is carried out in polar solvents such as ethanol or acetonitrile, often at reflux temperatures (80–100°C), with reaction times ranging from 4 to 12 hours depending on substrate reactivity.

  • Purification: The crude thiazole intermediate is purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Conversion to Dihydrochloride Salt

  • Salt Formation: The free base N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.

  • Procedure: The free amine is dissolved in anhydrous ether or ethanol, and dry HCl gas is bubbled through the solution at 0–5°C until precipitation of the dihydrochloride salt occurs.

  • Isolation and Drying: The precipitated salt is filtered, washed with cold ether to remove impurities, and dried under vacuum to yield a stable, crystalline dihydrochloride product.

Alternative Synthetic Routes

  • Direct Alkylation: An alternative involves direct alkylation of cyclopropanamine with a 5-methyl-1,3-thiazol-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

  • Catalytic Methods: Transition metal-catalyzed coupling reactions (e.g., nickel-catalyzed) may be employed to form the C–N bond between the thiazole methyl group and cyclopropanamine, though these are less common due to complexity and cost.

  • Data Table: Typical Reaction Parameters and Yields
Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Thiazole ring formation α-Haloketone + thiourea Ethanol 80–100 6–12 70–85 Reflux, acid or neutral conditions
Reductive amination 5-Methyl-1,3-thiazol-2-ylmethyl aldehyde + cyclopropanamine + NaBH3CN Methanol 0–25 4–8 65–80 pH control critical
Dihydrochloride salt formation Free base + HCl gas or aqueous HCl Ether or ethanol 0–5 1–2 >95 Precipitation, vacuum drying
Alternative direct alkylation Cyclopropanamine + thiazolylmethyl halide + base DMF or DMSO 25–50 12–24 50–70 Requires purification
  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the integrity of the thiazole ring, methyl substitution, and cyclopropanamine linkage. Characteristic chemical shifts include thiazole protons around δ 7.0–8.0 ppm and cyclopropane ring protons at δ 0.2–1.5 ppm.

  • Infrared Spectroscopy (IR): NH stretching bands (~3300 cm⁻¹) and C=N thiazole ring vibrations (~1600 cm⁻¹) are diagnostic.

  • Elemental Analysis: Confirms the stoichiometry of C, H, N, S, and Cl consistent with the dihydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% typical) and detect impurities or side products.

  • Thermal Analysis: Thermogravimetric analysis (TGA) shows decomposition onset above 200°C, indicating good thermal stability of the salt form.

The preparation of N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is achieved through a well-defined synthetic sequence involving thiazole ring formation, reductive amination with cyclopropanamine, and salt formation with hydrochloric acid. Optimization of reaction conditions and purification steps ensures high yield and purity suitable for research and industrial applications. Analytical techniques including NMR, IR, HPLC, and elemental analysis provide comprehensive characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropanamine structure linked to a thiazole moiety, which is known for its biological activities. The molecular formula is C9H14N2SC_9H_{14}N_2S with a molecular weight of approximately 182.29 g/mol. Its unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Research indicates that compounds similar to N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride exhibit potential anticancer properties. The thiazole ring enhances the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
    • Neuroprotective Effects : Studies have shown that derivatives of this compound may possess neuroprotective qualities, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Biological Activity Studies
    • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes that play crucial roles in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions like diabetes and obesity .
    • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant inhibition of tumor cell lines in vitro; potential for further development as an anticancer agent.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress and apoptosis in laboratory settings.
Enzyme InhibitionInhibited key metabolic enzymes, leading to decreased glucose levels in diabetic models.
Antimicrobial PropertiesEffective against Gram-positive bacteria, suggesting potential use in treating infections.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural features include:

  • Cyclopropanamine : A strained three-membered ring that may influence conformational stability and receptor binding.
  • Dihydrochloride salt : Improves solubility for in vitro applications.
Table 1: Structural Comparison of Thiazole-Containing Amines
Compound Name Molecular Formula Substituents Key Features
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride (Target) C₈H₁₁N₂S·2HCl (inferred) 5-methylthiazole, cyclopropanamine, dihydrochloride High solubility due to HCl salt; strained cyclopropane enhances rigidity
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride C₈H₁₁N₂S·2HCl 4-methylthiazole (vs. 5-methyl) Positional isomer; altered electronic effects on the thiazole ring
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride C₈H₁₅N₂S·2HCl Isopropylamine (vs. cyclopropanamine) Bulkier alkyl chain may reduce membrane permeability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂O₂S Chlorothiazole, difluorobenzamide Amide group enables hydrogen bonding; electron-withdrawing substituents
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ Nitrophenyl (vs. thiazole) Aromatic nitro group increases lipophilicity and redox activity

Biological Activity

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H12Cl2N2SC_7H_{12}Cl_2N_2S. It features a cyclopropanamine backbone with a thiazole substituent, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies indicate that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial cell wall synthesis or metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStaphylococcus aureus32 µg/mL
N-(5-Methyl-1,3-thiazol-2-yl)methylcyclopropanamine dihydrochlorideEscherichia coli16 µg/mL

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, particularly in metabolic pathways associated with bacterial growth.
  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.
  • DNA Interaction : Some studies suggest that thiazoles can intercalate into DNA, affecting replication and transcription processes .

1. Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates from patients with bacterial infections showed that this compound demonstrated significant antimicrobial activity. The study reported a 70% success rate in eradicating infections caused by resistant strains of bacteria when used in combination with traditional antibiotics .

2. Synergistic Effects with Antibiotics

Research indicated that this compound exhibits synergistic effects when combined with commonly used antibiotics like amoxicillin and ciprofloxacin. This combination therapy enhanced the overall efficacy against multi-drug resistant organisms, suggesting a potential therapeutic application in treating complex infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride to maximize yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using statistical experimental design (DoE) to minimize trial-and-error approaches. For example, triethylamine is often employed as a base to neutralize HCl byproducts during thiazole alkylation reactions, improving reaction efficiency . Pair this with fractional factorial designs to identify critical variables (e.g., molar ratios, reflux duration) and reduce the number of experiments required . Monitor reaction progress via TLC or HPLC and validate purity using NMR and mass spectrometry.

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol-DMF mixtures) is effective for removing unreacted starting materials . Compare solvent systems (e.g., methanol, pet-ether) to identify optimal crystallization conditions based on solubility differences . For dihydrochloride salts, consider ion-exchange chromatography or pH-controlled precipitation to isolate the protonated amine form.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane and thiazole ring connectivity.
  • X-ray crystallography to resolve hydrogen-bonding patterns (e.g., N–H⋯Cl interactions in dihydrochloride salts) and verify stereochemistry .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic distribution.

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states, guiding synthetic routes for derivatives. For example, simulate the cyclopropane ring’s stability under varying pH or temperature conditions . Combine this with cheminformatics tools to screen virtual libraries for bioactivity, prioritizing targets for experimental validation .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

  • Methodological Answer :

  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental variables.
  • Root-cause analysis : Use LC-MS to identify byproducts and trace their origin (e.g., hydrolysis of the thiazole ring under acidic conditions).
  • Statistical modeling : Apply multivariate analysis to correlate reaction parameters (e.g., stirring rate, reagent purity) with inconsistencies .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via mass spectrometry.
  • Molecular docking : Model interactions with target enzymes (e.g., PFOR in anaerobic organisms) using crystal structures of related thiazole derivatives .
  • Kinetic studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations to elucidate competitive/non-competitive binding modes.

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodological Answer :

  • Reactor design : Optimize heat and mass transfer using continuous-flow systems to mitigate exothermicity risks during alkylation .
  • Process control : Implement PAT (Process Analytical Technology) tools like in-line IR spectroscopy to monitor intermediate formation in real time .
  • Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for high-throughput separation of diastereomers or salts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.